molecular formula C15H7Cl3O2 B14352397 2,4,9-Trichloro-3-methylanthracene-1,10-dione CAS No. 95683-93-5

2,4,9-Trichloro-3-methylanthracene-1,10-dione

Cat. No.: B14352397
CAS No.: 95683-93-5
M. Wt: 325.6 g/mol
InChI Key: PDACTTIJRMDVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,9-Trichloro-3-methylanthracene-1,10-dione is a chemical compound belonging to the anthraquinone family It is characterized by the presence of three chlorine atoms and a methyl group attached to the anthracene-1,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,9-Trichloro-3-methylanthracene-1,10-dione typically involves the chlorination of 3-methylanthracene-1,10-dione. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions often include elevated temperatures and the use of a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,9-Trichloro-3-methylanthracene-1,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,9-Trichloro-3-methylanthracene-1,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,9-Trichloro-3-methylanthracene-1,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Rubianthraquinone: A hydroxyanthraquinone with similar structural features.

    Rubiadin: Another dihydroxyanthraquinone with a methyl group at position 2.

Uniqueness

2,4,9-Trichloro-3-methylanthracene-1,10-dione is unique due to the presence of three chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity compared to other anthraquinones. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

95683-93-5

Molecular Formula

C15H7Cl3O2

Molecular Weight

325.6 g/mol

IUPAC Name

2,4,9-trichloro-3-methylanthracene-1,10-dione

InChI

InChI=1S/C15H7Cl3O2/c1-6-11(16)9-10(15(20)12(6)17)13(18)7-4-2-3-5-8(7)14(9)19/h2-5H,1H3

InChI Key

PDACTTIJRMDVJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C3=CC=CC=C3C(=O)C2=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.